![molecular formula C13H13NO5 B5554251 5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

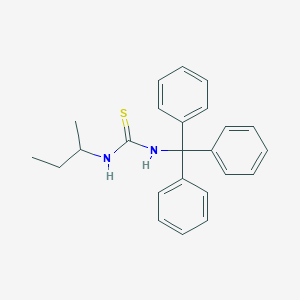

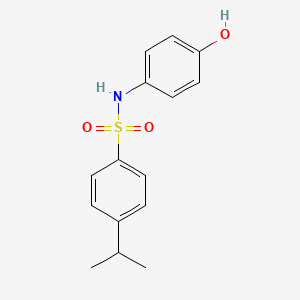

The synthesis of compounds related to furoic acid derivatives involves complex reactions. For example, the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates was achieved through direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane. These processes are indicative of the synthetic pathways that can be employed in the synthesis of complex furoic acid derivatives, including 5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

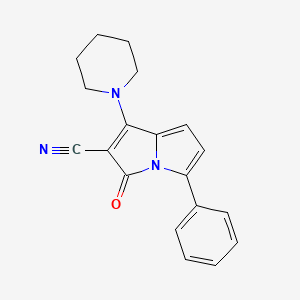

The molecular structure of furoic acid derivatives, including potential insights into the compound of interest, can be intricate due to the presence of multiple functional groups. The structure of similar compounds, like 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, revealed insights into proton tautomerism and stereoisomerism, which are critical for understanding the structural dynamics of such complex molecules (Pyrih et al., 2023).

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, influencing their functional applications. For instance, the synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates into zwitterionic furo[3,2-c]pyridinium N-imides through 1,3-dipolar cycloaddition reactions demonstrate the chemical versatility of furoic acid compounds. These reactions provide a foundation for understanding the reactivity of 5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid (Bencková & Krutošíková, 1999).

Physical Properties Analysis

The physical properties of furoic acid derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. While specific data on 5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid was not identified, research on similar compounds offers insights. For example, the study of fully biobased superpolymers of 2,5-furandicarboxylic acid highlights the importance of molecular structure on physical properties like thermal stability and mechanical strength (Guidotti et al., 2020).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, of furoic acid derivatives, play a significant role in their utility. Studies on the synthesis and reactions of related compounds, like the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones, provide valuable information on the chemical behavior of these compounds (Ma, Wu, & Shi, 2004).

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Synthesis of Furan Derivatives : Research has shown the synthesis of various furan derivatives, such as 5-aminofuro[3,2-c]pyridinium tosylates, which are key intermediates in organic synthesis (Bencková & Krutošíková, 1999).

- Birch Reduction of Furoic Acids : The Birch reduction method has been applied to furoic acids to yield various reduced forms, illustrating the versatility of these compounds in synthetic chemistry (Kinoshita, Miyano, & Miwa, 1975).

Medicinal Chemistry and Biological Activity

- Antileukemic Activity : Certain derivatives, such as 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates), have been investigated for their antileukemic activity, showing promise in the field of medicinal chemistry (Ladurée et al., 1989).

- Synthesis of Novel Hydrazide Derivatives : Research on coupling reactions involving these compounds has led to the development of new hydrazide derivatives, with potential antimicrobial activity (Khattab, 2005).

Material Science

- Polyester Synthesis : These furanic compounds have been used in the synthesis of high molecular weight polyesters, which are fully biobased, demonstrating applications in sustainable material development (Guidotti et al., 2020).

- Biobased Oligoesters Production : They have been used in the synthesis of furan oligoesters via polytransesterification, indicating their potential in creating biobased polymers and materials (Cruz-Izquierdo et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-7-3-11(8(2)19-7)12(15)14-5-10-4-9(6-18-10)13(16)17/h3-4,6H,5H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBZGIMQLXCMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl)-furan-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)